
6,8-Difluoroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoroisoquinoline-1-carbonitrile is a fluorinated organic compound with the molecular formula C₁₀H₄F₂N₂ It is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the isoquinoline ring and a nitrile group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroisoquinoline-1-carbonitrile typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide (CuCN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Difluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6,8-Difluoroisoquinoline-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 6,8-Difluoroisoquinoline-1-carbonitrile exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to specific proteins or enzymes. The nitrile group can also play a role in the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroisoquinoline-1-carbonitrile: Similar structure but with only one fluorine atom.
8-Fluoroisoquinoline-1-carbonitrile: Similar structure but with the fluorine atom at the 8th position only.
6,8-Dichloroisoquinoline-1-carbonitrile: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
6,8-Difluoroisoquinoline-1-carbonitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. The dual fluorination can enhance its stability, electronic properties, and potential interactions with biological targets compared to its mono-fluorinated or chlorinated counterparts .
Eigenschaften
Molekularformel |
C10H4F2N2 |
|---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
6,8-difluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4F2N2/c11-7-3-6-1-2-14-9(5-13)10(6)8(12)4-7/h1-4H |
InChI-Schlüssel |
RJTXVVUCHUIRAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)
![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)
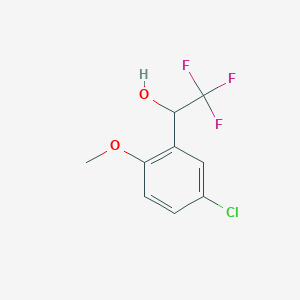
![3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13224218.png)
![[1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13224224.png)

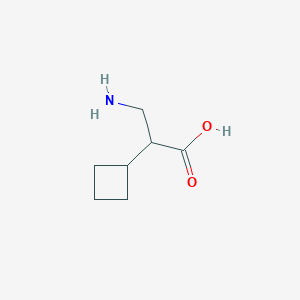
![4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile](/img/structure/B13224239.png)
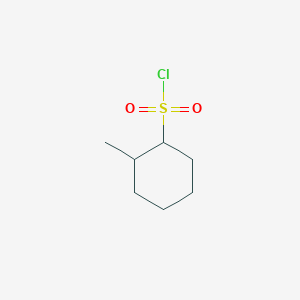
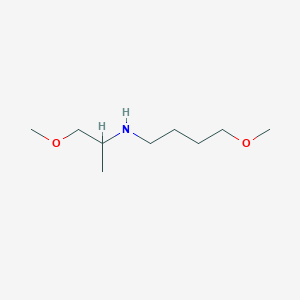
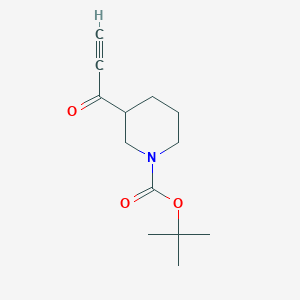
![8-(1-Propyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224262.png)
